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Introduction

Lactate dehydrogenase (LDH) is a soluble cytosolic enzyme that is present in most eukaryotic
cells.[1][2] It plays a crucial role in anaerobic glycolysis by catalyzing the reversible conversion
of lactate to pyruvate, with the concomitant interconversion of NAD+ and NADH.[2][3] When
the plasma membrane of a cell is compromised due to injury or disease, LDH is released into
the extracellular space.[3] The LDH assay is a widely used method to quantify this released
enzyme, thereby serving as a reliable indicator of cytotoxicity and cell membrane integrity.

This document provides detailed protocols for two common types of LDH assays that involve
the measurement of NADH: the colorimetric cytotoxicity assay and the kinetic enzyme activity
assay.

Principle of the LDH Assay

The fundamental principle of the LDH assay revolves around the enzymatic reaction it
catalyzes. There are two primary approaches depending on the direction of the reaction being
measured:

o Cytotoxicity Assay (Lactate to Pyruvate): In this forward reaction, LDH released from
damaged cells oxidizes lactate to pyruvate. This reaction is coupled with the reduction of
NAD+ to NADH. The produced NADH is then used to reduce a tetrazolium salt (like INT or
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WST) into a colored formazan product. The intensity of the color, measured
spectrophotometrically, is directly proportional to the amount of LDH released and,
consequently, to the level of cell lysis.

o Kinetic Assay (Pyruvate to Lactate): This reverse reaction measures the intrinsic LDH activity
in a sample. LDH catalyzes the conversion of pyruvate to lactate, which involves the
oxidation of NADH to NAD+. The rate of this reaction is determined by monitoring the
decrease in absorbance at 340 nm, the wavelength at which NADH has a distinct absorption
peak. This kinetic assay is often used to determine the absolute activity of the LDH enzyme.

I. Colorimetric LDH Cytotoxicity Assay Protocol

This protocol is designed to quantify cell death by measuring LDH release from the cytosol of
damaged cells into the culture medium.

A. Reagents and Materials

Table 1: Reagents and Materials for Colorimetric LDH Cytotoxicity Assay
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Reagent/Material

Preparation/Storage

Notes

96-well, flat-bottom, clear

Use sterile plates for cell

. N/A
microplates culture.
Capable of reading
Spectrophotometric microplate N/A absorbance at ~490 nm and a

reader

reference wavelength (~680

nm).

LDH Assay Buffer

Store at 4°C.

Typically a Tris or phosphate-
based buffer.

Substrate Mix

Store at -20°C, protected from
light.

Contains lactate and NAD+.

Diaphorase/MPMS

Store at -20°C.

Electron carrier for the
reduction of the tetrazolium

salt.

Tetrazolium Salt (e.g., INT,
WST)

Store at -20°C, protected from
light.

Forms a colored formazan

product upon reduction.

Lysis Solution (e.g., 10X Triton
X-100)

Store at room temperature.

Used for the maximum LDH

release control.

Stop Solution (e.g., 1M Acetic
Acid or 1N HCI)

Store at room temperature.

Terminates the enzymatic

reaction.

LDH Positive Control

Store at -20°C.

A purified LDH enzyme
solution for assay validation.

B. Experimental Protocol

o Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 10> cells/well in 100

pL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO..

o Treatment: Add your test compounds (e.g., cytotoxic agents) to the appropriate wells and

incubate for the desired period. Include the following controls:
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o Spontaneous LDH Release (Negative Control): Add vehicle control (e.g., culture medium)
to untreated cells.

o Maximum LDH Release (Positive Control): Add 10 pL of 10X Lysis Solution to untreated
cells 45 minutes before the end of the incubation period.

o Background Control: Wells containing only culture medium without cells.

o Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the
cells. Carefully transfer 50 uL of the supernatant from each well to a new 96-well plate.

o Reaction Preparation: Prepare the LDH Reaction Mixture by combining the Assay Bulffer,
Substrate Mix, Diaphorase, and Tetrazolium Salt according to the manufacturer's
instructions.

o Reaction Incubation: Add 50 pL of the LDH Reaction Mixture to each well of the plate
containing the supernatants. Mix gently by tapping the plate. Incubate at room temperature
for 30 minutes, protected from light.

e Stopping the Reaction: Add 50 pL of Stop Solution to each well.

o Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength
of 680 nm using a microplate reader. The 680 nm reading serves as a background
correction.

C. Data Analysis

» Correct for Background: Subtract the 680 nm absorbance reading from the 490 nm reading
for each well.

o Calculate Percent Cytotoxicity: Use the following formula:

% Cytotoxicity = [ (Test Compound LDH Activity - Spontaneous LDH Activity) / (Maximum
LDH Activity - Spontaneous LDH Activity) ] x 100

D. Experimental Workflow
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Caption: Workflow for the colorimetric LDH cytotoxicity assay.
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Il. Kinetic LDH Activity Assay Protocol

This protocol is designed to measure the rate of NADH oxidation by LDH, providing a measure

of the enzyme's activity.

A. Reagents and Materials

Table 2: Reagents and Materials for Kinetic LDH Activity Assay

Reagent/Material

Preparation/Storage

Notes

96-well, UV-transparent, flat-

Essential for accurate

_ N/A absorbance readings at 340
bottom microplates
nm.
o Capable of kinetic
Spectrophotometric microplate
N/A measurements at 340 nm and

reader

temperature control.

LDH Assay Buffer (e.g., Tris-
HCI or Phosphate buffer)

Store at 4°C.

Maintain a stable pH for the

reaction (e.g., pH 7.3).

Sodium Pyruvate Solution

Store at 4°C.

The substrate for the reverse

reaction.

NADH Solution

Prepare fresh or store at -20°C
in small aliquots, protected

from light.

The coenzyme that will be

oxidized.

Purified LDH Standard

Store at -20°C.

For creating a standard curve
to determine absolute enzyme

activity.

B. Experimental Protocol

o Reagent Preparation: Prepare fresh NADH and sodium pyruvate solutions in the LDH Assay

Buffer. Keep all solutions on ice.

o Reaction Setup:
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o Pipette 50 pL of the sample (e.qg., cell lysate, purified enzyme) into each well of a UV-
transparent 96-well plate.

o For a standard curve, prepare serial dilutions of the purified LDH standard.

o Add 200 pL of the NADH solution to each well.

« Initiate the Reaction: Add 25 pL of the sodium pyruvate solution to each well to start the
reaction. The final concentration of NADH is typically around 150-200 uM and pyruvate
around 2 mM.

o Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to
25°C or 37°C. Measure the absorbance at 340 nm every 30-60 seconds for a period of 5-10

minutes.

C. Data Analysis

» Plot the Data: For each well, plot the absorbance at 340 nm against time.

o Determine the Rate of Reaction: Identify the linear portion of the curve and calculate the
slope (AAsao/min).

o Calculate LDH Activity: Use the Beer-Lambert law to convert the rate of change in
absorbance to the rate of NADH consumption. The molar extinction coefficient for NADH at
340 nmis 6220 M~1cm™1.

LDH Activity (umol/min/mL) = (AAsao/min) / (6.22 x path length in cm) x (Total reaction
volume / Sample volume) x dilution factor

D. Biochemical Reaction Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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